BenchChemオンラインストアへようこそ!

Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine

Solid-Phase Peptide Synthesis Orthogonal Protection Peptide Chemistry

Specialized SPPS building block featuring orthogonal Fmoc/Boc protection and a rigid piperidinyl side chain. The Boc-protected nitrogen enables precise, on-resin post-assembly functionalization, while the ring improves conformational constraint for enhanced target affinity and stability.

Molecular Formula C27H32N2O6
Molecular Weight 480.6 g/mol
CAS No. 204058-24-2
Cat. No. B1463188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-1(1-boc-piperidin-4-YL)-DL-glycine
CAS204058-24-2
Molecular FormulaC27H32N2O6
Molecular Weight480.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C27H32N2O6/c1-27(2,3)35-26(33)29-14-12-17(13-15-29)23(24(30)31)28-25(32)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,12-16H2,1-3H3,(H,28,32)(H,30,31)/t23-/m0/s1
InChIKeyATJZZVCJRHLAGA-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine (CAS 204058-24-2) Procurement Guide: Orthogonal Protection for Complex Peptide Synthesis


Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine (CAS 204058-24-2) is an orthogonally protected, non-proteinogenic amino acid building block specifically designed for solid-phase peptide synthesis (SPPS). Its core structure consists of a glycine backbone substituted at the alpha-carbon with an N-Boc-protected piperidin-4-yl moiety and bearing an N-terminal Fmoc protecting group, yielding a molecular weight of 480.55 g/mol . This dual protection strategy, combined with the conformational constraint imparted by the piperidine ring, defines its specialized utility in the assembly of peptides requiring a rigid, basic residue or a site for further functionalization via the piperidine nitrogen, distinguishing it from simple Fmoc-glycine derivatives .

Why Substituting Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine with Generic Fmoc-Glycine or Unprotected Analogs Jeopardizes SPPS Outcomes


The unique structural features of Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine are non-negotiable for specific synthetic objectives. Simple Fmoc-glycine (CAS 29022-11-5) lacks the steric bulk and conformational constraint of the piperidine ring, which is critical for modulating peptide secondary structure and biological activity . Furthermore, substituting with an unprotected N-(4-piperidinyl)glycine analog would introduce a secondary amine that cannot be orthogonally protected, leading to uncontrolled branching, premature termination of the peptide chain, and complex purification challenges during SPPS . The orthogonal Fmoc/Boc protection is mandatory for selectively liberating the alpha-amine for coupling while keeping the piperidine nitrogen inert until a desired post-assembly deprotection or functionalization step.

Quantifiable Differentiation of Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine Against Comparators


Superior Orthogonal Protection: Fmoc/Boc Strategy vs. Standard Fmoc-Glycine for Complex Sequences

The target compound enables sequential deprotection chemistry that is impossible with standard Fmoc-glycine. While Fmoc-Gly-OH (CAS 29022-11-5) offers only a single alpha-amine for coupling after Fmoc removal, Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine provides a second, orthogonally protected amine on the piperidine ring via the acid-labile Boc group . This allows for two distinct sites of modification: the alpha-amine for peptide chain elongation after piperidine treatment, and the piperidine nitrogen for conjugation or branching after TFA treatment. Standard Fmoc-Gly-OH has zero orthogonal protection sites, limiting its use to linear chain extension only.

Solid-Phase Peptide Synthesis Orthogonal Protection Peptide Chemistry

Enhanced Conformational Rigidity: Piperidine-Substituted Glycine vs. Simple Fmoc-Glycine for Structure-Activity Studies

Incorporation of the target compound introduces significant conformational constraint compared to simple Fmoc-glycine. The target compound contains a bulky 1-Boc-piperidin-4-yl group at the alpha-carbon of glycine, which drastically restricts the rotational freedom of the peptide backbone. This contrasts sharply with Fmoc-Gly-OH, which has a hydrogen atom as its side chain, conferring maximum flexibility and often leading to an entropic penalty upon binding . The increased steric bulk is quantitatively reflected in the molecular weight difference: 480.55 g/mol for the target versus 297.31 g/mol for Fmoc-Gly-OH .

Conformational Analysis Peptide Design Medicinal Chemistry

Validated Utility in Nucleopeptide Synthesis: 4-Piperidyl Glycine Scaffold vs. Standard Backbones

The 4-piperidinyl glycine scaffold, which is the core of the target compound, has been explicitly validated for the solid-phase assembly of bioactive nucleopeptides. A peer-reviewed study by Roviello et al. (2010) synthesized a novel Fmoc-protected nucleoaminoacid based on this exact scaffold and successfully assembled a thymine-functionalized tetrapeptide with alternating 4-piperidinyl glycine and L-arginine residues [1]. This specific nucleopeptide demonstrated functional activity by interfering with the reverse transcription of eukaryotic mRNA. In contrast, peptides synthesized with standard aliphatic amino acids (e.g., Fmoc-Glycine, Fmoc-Alanine) in the same context would lack the crucial secondary amine on the piperidine ring required for conjugation of the DNA nucleobase, rendering the biological study impossible.

Nucleopeptide Synthesis RNA Interaction Biomedical Applications

Higher Assured Purity for Critical SPPS: 99% HPLC Grade vs. 95% Commercial Grade

For demanding solid-phase syntheses, the initial purity of the building block is a critical determinant of final product yield and purity. Several reputable vendors, including BOC Sciences and Hoelzel Biotech, supply Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine with a certified purity of ≥99% (HPLC) [REFS-1, REFS-2]. This contrasts with other commercial offerings for the same compound, which are listed at a lower purity of 95% . In SPPS, a 4% difference in monomer purity can compound over several coupling steps, leading to a significant accumulation of deletion and truncated sequences that are difficult and costly to separate.

Peptide Synthesis Quality Control HPLC Purity

Regioisomeric Specificity: 4-Piperidyl vs. 3-Piperidyl Glycine for Predictable Peptide Geometry

The position of substitution on the piperidine ring is a critical differentiator with implications for molecular geometry. The target compound features substitution at the 4-position of the piperidine ring. A close analog, Fmoc-(1-Boc-piperidin-3-yl)-DL-glycine (CAS not specified), features substitution at the 3-position [1]. This seemingly minor change (4- vs. 3-position) alters the projection angle of the piperidine ring relative to the peptide backbone and can significantly impact the resulting peptide's secondary structure and ability to engage in specific intermolecular interactions. For researchers aiming to replicate or build upon published work using the 4-piperidyl glycine scaffold [2], the 3-isomer is not a suitable substitute.

Regioisomer Differentiation Peptide Conformation Chemical Synthesis

Procurement-Driven Application Scenarios for Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine


Synthesis of Orthogonally Protected Branched Peptides and Peptide Conjugates

This scenario leverages the compound's orthogonal Fmoc/Boc protection (established in Evidence Item 1). It is the preferred building block for synthesizing complex peptides with a functionalized side chain emanating from the piperidine ring. For instance, a linear peptide chain can be assembled on solid support via standard Fmoc SPPS using the target compound's alpha-amine. After chain completion and selective Boc deprotection (e.g., with TFA), the free piperidine nitrogen can be used for on-resin conjugation of a fluorophore, biotin, or another peptide fragment, enabling the creation of bespoke tools for chemical biology and targeted drug delivery .

Incorporation of Conformational Constraint for Peptide Lead Optimization

In a medicinal chemistry campaign aimed at improving the binding affinity and metabolic stability of a peptide lead, this scenario applies the conformational constraint identified in Evidence Item 2. A flexible glycine residue in the lead sequence is replaced with Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine to pre-organize the peptide backbone into a more bioactive conformation. This approach can reduce the entropic penalty of binding and enhance target selectivity. The increased molecular weight and steric bulk (480.55 g/mol vs. 297.31 g/mol for Fmoc-Glycine) are direct physical manifestations of this constraint, which are hypothesized to improve pharmacokinetic properties by shielding the peptide backbone from proteolysis [REFS-2, REFS-3].

Solid-Phase Synthesis of Cationic Nucleopeptides for RNA Targeting

This scenario is a direct application of the validated utility described in Evidence Item 3. Researchers aiming to develop novel agents for modulating RNA function should procure the 4-piperidyl glycine scaffold to synthesize nucleopeptides. The specific 4-piperidinyl substitution pattern (differentiated from the 3-isomer in Evidence Item 5) is essential. The Boc-protected piperidine nitrogen serves as the conjugation handle for installing a nucleobase (e.g., thymine), creating a building block that can be incorporated into a cationic peptide sequence (e.g., with L-arginine). The resulting nucleopeptides have demonstrated the ability to interact with and interfere with the reverse transcription of eukaryotic mRNA, positioning them as potential tools for studying or inhibiting viral replication [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.